molecular formula C22H15F2N5O B15139878 GSK-3 inhibitor 4

GSK-3 inhibitor 4

Cat. No.: B15139878
M. Wt: 403.4 g/mol
InChI Key: UWQKULXATKCNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycogen synthase kinase-3 inhibitor 4 is an orally active and brain-permeable compound that acts as a triple inhibitor of glycogen synthase kinase-3, cyclin-dependent kinase 2, and cyclin-dependent kinase 5. It has shown significant potential in reducing Tau protein levels, making it a promising candidate for the study of Alzheimer’s disease .

Preparation Methods

The synthesis of glycogen synthase kinase-3 inhibitor 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Glycogen synthase kinase-3 inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Glycogen synthase kinase-3 inhibitor 4 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of glycogen synthase kinase-3 and its effects on various biochemical pathways. In biology, it is employed to investigate the role of glycogen synthase kinase-3 in cellular processes such as cell cycle regulation and apoptosis. In medicine, glycogen synthase kinase-3 inhibitor 4 is being explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease, due to its ability to reduce Tau protein levels. Additionally, it has applications in the study of cancer, diabetes, and inflammation .

Mechanism of Action

Glycogen synthase kinase-3 inhibitor 4 exerts its effects by inhibiting the activity of glycogen synthase kinase-3, cyclin-dependent kinase 2, and cyclin-dependent kinase 5. This inhibition leads to the modulation of various signaling pathways involved in cellular processes such as glycogen metabolism, cell cycle progression, and apoptosis. The compound’s ability to reduce Tau protein levels is particularly significant in the context of Alzheimer’s disease, as it helps to prevent the formation of neurofibrillary tangles, a hallmark of the disease .

Comparison with Similar Compounds

Glycogen synthase kinase-3 inhibitor 4 is unique in its ability to inhibit multiple kinases, including glycogen synthase kinase-3, cyclin-dependent kinase 2, and cyclin-dependent kinase 5. This broad-spectrum inhibition sets it apart from other glycogen synthase kinase-3 inhibitors that may only target a single kinase. Similar compounds include indirubin, hymenialdisine, and meridianins, which are also known to inhibit glycogen synthase kinase-3 but may have different selectivity profiles and mechanisms of action .

Properties

Molecular Formula

C22H15F2N5O

Molecular Weight

403.4 g/mol

IUPAC Name

2-(4-fluoroanilino)-N-[4-(4-fluorophenyl)pyridin-3-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C22H15F2N5O/c23-15-3-1-14(2-4-15)18-9-11-25-13-20(18)28-21(30)19-10-12-26-22(29-19)27-17-7-5-16(24)6-8-17/h1-13H,(H,28,30)(H,26,27,29)

InChI Key

UWQKULXATKCNBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)NC(=O)C3=NC(=NC=C3)NC4=CC=C(C=C4)F)F

Origin of Product

United States

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